![molecular formula C12H16O3 B2717186 [4-(Hydroxymethyl)phenyl] 3-methylbutanoate CAS No. 1260836-04-1](/img/structure/B2717186.png)
[4-(Hydroxymethyl)phenyl] 3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Hydroxymethyl)phenyl] 3-methylbutanoate” is a chemical compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a hydroxymethyl group (a -CH2OH group) attached at the 4th position. This phenyl group is connected to a 3-methylbutanoate group, which is a 4-carbon chain with a methyl group (-CH3) at the 3rd position and a carboxylic acid ester group (-COO-) at the end .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the phenyl group) with a hydroxymethyl group at the 4th position, and a 3-methylbutanoate group attached to the phenyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups.Aplicaciones Científicas De Investigación
Tissue Engineering Materials :
- Polyhydroxyalkanoates (PHAs), including derivatives like poly-4-hydroxybutyrate (P4HB), have significant applications in tissue engineering. They are employed in medical devices, cardiovascular patches, orthopedic pins, sutures, and various other tissue repair devices due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
- These materials are notable for their mechanical properties, biocompatibility, and desirable degradation times under physiological conditions (Wu, Wang, & Chen, 2009).
Polymeric Metal Complexes :
- Polymeric metal complexes, such as poly (3-hydroxy-4-((Z)-1-(phenylimino)ethyl)phenyl-3-methylbut-2-enoate), have been synthesized and characterized for catalytic activities. These complexes are utilized in oxidation reactions, showcasing their potential in chemical synthesis and industrial applications (Ingole, Bajaj, & Singh, 2013).
Synthetic Chemistry :
- The compound has been employed in the synthesis of various organic molecules, demonstrating its utility in organic synthesis and pharmaceutical research. For instance, its use in the synthesis of derivatives with potential pharmacological relevance is notable (Vijayakumari, Shireesha, & Nagarapu, 2006).
Sensory Characteristics in Wine :
- Research on compounds like ethyl 2-hydroxy-3-methylbutanoate, a relative of the target compound, has been conducted to understand its chemical and sensory characteristics in wines. This kind of study is crucial in the food industry, particularly in enhancing the quality and sensory properties of beverages (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Insecticidal Activity :
- Research into the synthesis and insecticidal activity of analogues of 3-phenoxybenzyl 3-methyl-2-phenylbutanoate, related to the compound , has been conducted. This illustrates the potential applications of these compounds in agriculture and pest control (Henrick, Anderson, & Staal, 1983).
Propiedades
IUPAC Name |
[4-(hydroxymethyl)phenyl] 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-12(14)15-11-5-3-10(8-13)4-6-11/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXZWSDQZZDPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404236 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)

![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)
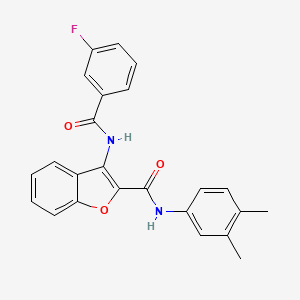
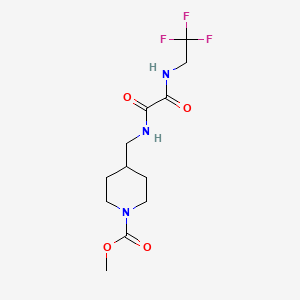
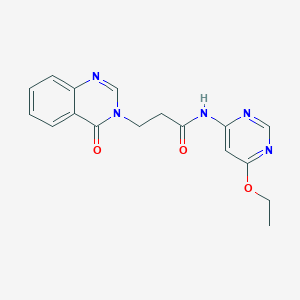
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)
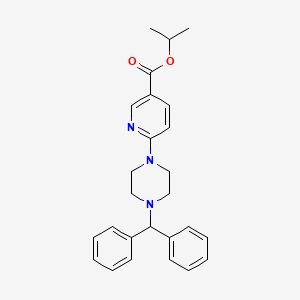

![N-[(1-Carbamoylcyclopentyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2717118.png)
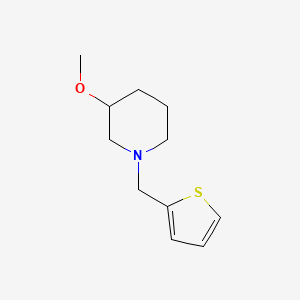
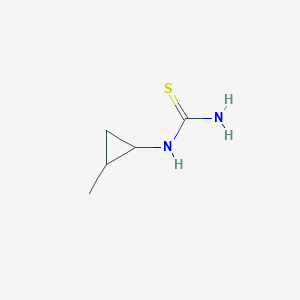
![2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2717124.png)